molecular formula C15H15N3 B7629780 8-Methyl-4-pyrrolidin-1-ylquinoline-3-carbonitrile

8-Methyl-4-pyrrolidin-1-ylquinoline-3-carbonitrile

Cat. No. B7629780
M. Wt: 237.30 g/mol
InChI Key: RSIACWKAKQQAIL-UHFFFAOYSA-N
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Description

8-Methyl-4-pyrrolidin-1-ylquinoline-3-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a quinoline derivative that has been synthesized through various methods, and its mechanism of action has been extensively studied.

Mechanism of Action

The mechanism of action of 8-Methyl-4-pyrrolidin-1-ylquinoline-3-carbonitrile is not fully understood. However, it is believed to work by modulating various signaling pathways in the body. It has been shown to inhibit the activity of various enzymes and receptors, including tyrosine kinases, G protein-coupled receptors, and ion channels. Additionally, it has been shown to modulate the expression of various genes involved in cell growth and differentiation.
Biochemical and Physiological Effects:
8-Methyl-4-pyrrolidin-1-ylquinoline-3-carbonitrile has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to modulate dopamine receptors in the brain, which may have implications for the treatment of psychiatric disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 8-Methyl-4-pyrrolidin-1-ylquinoline-3-carbonitrile in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a potential candidate for the development of new anticancer drugs. Additionally, its ability to reduce inflammation makes it a potential candidate for the development of new anti-inflammatory drugs. However, one limitation of using 8-Methyl-4-pyrrolidin-1-ylquinoline-3-carbonitrile in lab experiments is its limited solubility in aqueous solutions, which may make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 8-Methyl-4-pyrrolidin-1-ylquinoline-3-carbonitrile. One direction is to further explore its potential as an anticancer agent by studying its effects on different types of cancer cells. Another direction is to investigate its potential as an anti-inflammatory agent by studying its effects in animal models of inflammation. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects or toxicity. Finally, there is potential for the development of new drugs based on the structure of 8-Methyl-4-pyrrolidin-1-ylquinoline-3-carbonitrile.

Synthesis Methods

8-Methyl-4-pyrrolidin-1-ylquinoline-3-carbonitrile can be synthesized through various methods, including the Pictet-Spengler reaction, the Friedlander synthesis, and the Skraup synthesis. The Pictet-Spengler reaction involves the condensation of an indole or tryptamine with an aldehyde or ketone in the presence of a strong acid catalyst. The Friedlander synthesis involves the condensation of an aromatic aldehyde with an amine in the presence of a Lewis acid catalyst. The Skraup synthesis involves the condensation of an aniline with a ketone or aldehyde in the presence of a strong acid catalyst.

Scientific Research Applications

8-Methyl-4-pyrrolidin-1-ylquinoline-3-carbonitrile has various potential applications in scientific research. It has been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied as a potential anti-inflammatory agent due to its ability to reduce inflammation in animal models. Additionally, it has been studied as a potential antipsychotic agent due to its ability to modulate dopamine receptors in the brain.

properties

IUPAC Name

8-methyl-4-pyrrolidin-1-ylquinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3/c1-11-5-4-6-13-14(11)17-10-12(9-16)15(13)18-7-2-3-8-18/h4-6,10H,2-3,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSIACWKAKQQAIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=C(C=N2)C#N)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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